Cecropin A is derived from the immune system of insects, particularly from the giant silk moth Hyalophora cecropia, and is classified as an antimicrobial peptide. Melittin, on the other hand, is a component of bee venom, specifically from the honeybee Apis mellifera. Both peptides exhibit significant antibacterial properties but differ in their toxicity profiles. Cecropin A is less toxic to eukaryotic cells compared to melittin, which can be highly cytotoxic at certain concentrations .
The synthesis of Cecropin A (1-7)-Melittin A (2-9) amide typically employs solid-phase peptide synthesis techniques, specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of protected amino acids to a solid support resin.
Cecropin A (1-7)-Melittin A (2-9) amide consists of a sequence derived from the first seven residues of cecropin A and the second to ninth residues of melittin. This hybrid structure retains essential features from both parent peptides, contributing to its biological activity.
Computational studies indicate that this hybrid peptide can adopt different conformations depending on its environment, which influences its interaction with lipid bilayers .
Cecropin A (1-7)-Melittin A (2-9) amide undergoes several key chemical interactions:
The mechanism by which Cecropin A (1-7)-Melittin A (2-9) amide exerts its antimicrobial effects involves several steps:
Studies show that this hybrid peptide exhibits potent antibacterial activity against various Gram-negative bacteria with minimal cytotoxicity towards human cells .
Cecropin A (1-7)-Melittin A (2-9) amide displays a range of physical and chemical properties that contribute to its functionality:
The potential applications of Cecropin A (1-7)-Melittin A (2-9) amide are extensive:
Antimicrobial peptides are fundamental components of innate immunity across vertebrates and invertebrates, serving as first-line molecular defenses against pathogens. These peptides typically comprise 12–50 amino acid residues, possess a net positive charge (ranging from +2 to +9), and contain approximately 50% hydrophobic residues. This amphipathic design enables selective interaction with microbial membranes while minimizing host cell toxicity. Over 3,000 naturally occurring antimicrobial peptides have been identified, with approximately 75% originating from animal sources. Despite their structural diversity and evolutionary conservation, only seven antimicrobial peptide-derived therapeutics (including colistin and daptomycin) have received full clinical approval to date, underscoring the challenges in translating natural templates into therapeutics [2].
Hybrid antimicrobial peptide design represents a rational strategy to overcome limitations of naturally occurring peptides by combining pharmacophores from distinct parental molecules. The cecropin-melittin paradigm exemplifies this approach: cecropin A (from Hyalophora cecropia moths) provides potent Gram-negative activity and low cytotoxicity but limited Gram-positive coverage, while melittin (from Apis mellifera bee venom) delivers broad-spectrum potency through strong membrane permeabilization but exhibits unacceptable hemolytic activity. Computational and biophysical studies reveal that melittin's hinge region (residues 12-14) facilitates membrane insertion via a helix-hinge-helix motif, while its C-terminal cationic domain enables initial electrostatic interactions with bacterial surfaces. By fusing cecropin's N-terminal antimicrobial core with melittin's membrane-permeabilizing segments, researchers aim to decouple bactericidal activity from host cytotoxicity [1] [4].
Table 1: Structural and Functional Attributes of Parental Peptides
Peptide | Source | Length (residues) | Net Charge | Primary Antimicrobial Features | Key Limitations |
---|---|---|---|---|---|
Cecropin A | Hyalophora cecropia | 37 | +7 | Potent against Gram-negative bacteria; Low cytotoxicity | Limited Gram-positive activity; Proteolytic instability |
Melittin | Apis mellifera | 26 | +5 | Broad-spectrum activity; Strong membrane permeabilization | High hemolytic activity; Non-selective cytotoxicity |
The systematic development of cecropin-melittin hybrids began with the 26-residue hybrid CA(1-8)M(1-18), demonstrating that strategic recombination could enhance antibacterial spectra while reducing cytotoxicity. A breakthrough emerged in 1992 when researchers achieved a 60% size reduction without compromising activity through the creation of 15-residue hybrids, including CA(1-7)M(2-9). This analog retained potent antibacterial properties despite its shortened structure, establishing that the N-terminal 1-7 residues of cecropin A and melittin's 2-9 segment contained the essential pharmacophores for membrane interaction. Subsequent refinements produced analogs like CA(1-7)M(5-9) and Nα-octanoyl derivatives, further optimizing pharmacokinetic properties and stability profiles [3] [1]. The hybrid peptide Cecropin A (1-7)-Melittin A (2-9) amide (sequence: Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-NH₂, CAS: 157606-25-2, molecular weight: 1770.34 Da) emerged as a lead compound from this development pipeline due to its balanced antimicrobial activity and reduced hemolytic potential [5] [9].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: